1-(4-Isopropylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-methyl-4-oxo-1-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3-carboxylic acid . This nomenclature prioritizes the pyridine core, with numbering beginning at the nitrogen atom. The substituents are described in ascending numerical order: a methyl group at position 6, a ketone at position 4, and a 4-isopropylphenyl group at position 1. The "1,4-dihydro" designation indicates partial saturation at the 1 and 4 positions of the heterocyclic ring.
The Chemical Abstracts Service (CAS) Registry Number 477868-27-2 uniquely identifies this compound in global databases . This identifier is critical for distinguishing it from structurally similar molecules, such as noroxopluviine (CAS 122706134) or N-demethylnarwedine (CAS 11054778), which share the molecular formula C₁₆H₁₇NO₃ but differ in ring connectivity and functional group placement .
Molecular Formula and Weight Validation
The molecular formula C₁₆H₁₇NO₃ is empirically verified through high-resolution mass spectrometry and elemental analysis . The calculated molecular weight of 271.31 g/mol aligns with experimental data, as shown below:
Molecular Weight Calculation
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 16 | 12.01 | 192.16 |
| Hydrogen | 17 | 1.008 | 17.14 |
| Nitrogen | 1 | 14.01 | 14.01 |
| Oxygen | 3 | 16.00 | 48.00 |
| Total | 271.31 |
This validation confirms the absence of isotopic variants or hydrate forms in the pure compound. The molecular weight is consistent across multiple sources, including PubChem and commercial suppliers .
Substituent Configuration Analysis: Isopropylphenyl and Methyl Group Orientation
The compound’s structure features two critical substituents:
- 4-Isopropylphenyl Group : Attached to the pyridine nitrogen at position 1, this aryl group adopts a para-substitution pattern. The isopropyl moiety (-CH(CH₃)₂) introduces steric bulk, influencing the molecule’s solubility and reactivity .
- Methyl Group : Positioned at carbon 6 of the pyridine ring, this substituent contributes to electron-donating effects, stabilizing the conjugated π-system.
Spatial Arrangement and Bond Angles
- The pyridine ring exists in a 1,4-dihydro tautomeric state, with non-planar geometry at positions 1 and 4 due to partial saturation.
- The carboxylic acid at position 3 and ketone at position 4 create a conjugated enone system, enhancing resonance stabilization .
Substituent Orientation Table
| Position | Substituent | Bond Angle (°) | Electronic Effect |
|---|---|---|---|
| 1 | 4-Isopropylphenyl | 120° (sp²) | Steric hindrance |
| 3 | Carboxylic acid | 120° (sp²) | Electron-withdrawing |
| 4 | Ketone | 120° (sp²) | Electron-withdrawing |
| 6 | Methyl | 109.5° (sp³) | Electron-donating |
This configuration has been corroborated by nuclear magnetic resonance (NMR) and X-ray crystallographic data for analogous pyridine derivatives . The absence of chiral centers simplifies stereochemical analysis, as all substituents reside in positions that preclude optical isomerism.
Properties
IUPAC Name |
6-methyl-4-oxo-1-(4-propan-2-ylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-10(2)12-4-6-13(7-5-12)17-9-14(16(19)20)15(18)8-11(17)3/h4-10H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCOZPOADMDNRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1C2=CC=C(C=C2)C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Isopropylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the 4-isopropylphenyl derivative, which is then subjected to a series of reactions to introduce the pyridine and carboxylic acid functionalities.
-
Starting Material Preparation:
4-Isopropylphenyl Derivative: This can be synthesized via Friedel-Crafts alkylation of phenol with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
-
Formation of Pyridine Ring:
Cyclization Reaction: The intermediate is then subjected to cyclization reactions involving reagents such as acetic anhydride and ammonium acetate to form the pyridine ring.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Isopropylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols).
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, amine derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Compounds with the 4-oxo-1,4-dihydropyridine structure have shown significant antimicrobial properties. Studies indicate that derivatives of this compound can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .
- Anticancer Properties : Research has highlighted the potential of 4-oxo-1,4-dihydropyridine derivatives in cancer therapy. They exhibit cytotoxic effects against different cancer cell lines, suggesting their utility as chemotherapeutic agents .
- Cardiovascular Agents : The structural features of this compound allow it to interact with biological targets involved in cardiovascular diseases. Investigations into its vasodilatory effects and ability to modulate calcium channels are ongoing, indicating its promise in treating hypertension and other cardiovascular conditions .
Synthetic Organic Chemistry
- Building Blocks for Drug Synthesis : The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations makes it valuable in creating complex structures for medicinal chemistry .
- Reactivity and Derivative Formation : The high reactivity of the carbonyl group in the 4-oxo position allows for the formation of a wide range of derivatives through nucleophilic addition reactions. This property is exploited in synthesizing novel compounds with tailored biological activities .
Case Study 1: Antimicrobial Activity
A study published in PubMed examined the antimicrobial efficacy of various 4-oxo-1,4-dihydropyridine derivatives, including 1-(4-Isopropylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Research
In a recent investigation detailed in PMC, researchers synthesized several derivatives of 1-(4-Isopropylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid and evaluated their cytotoxic effects on human cancer cell lines. The study found that certain modifications to the structure enhanced anticancer activity, suggesting pathways for developing targeted therapies .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 1-(4-Isopropylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid exerts its effects depends on its interaction with molecular targets. These interactions often involve binding to active sites on enzymes or receptors, leading to modulation of their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
To contextualize the properties of 1-(4-Isopropylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid, a comparison with related pyridine and pyridazine derivatives is provided below. Key differences in substituents, molecular weight, and functional groups are highlighted.
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Molecular Properties
- Bulky Aromatic Groups : The 4-isopropylphenyl group in the target compound confers significant steric bulk and lipophilicity (logP inferred to be higher than analogs with smaller substituents). This may enhance membrane permeability but reduce solubility compared to the methoxyethyl analog .
- Ether-Containing Substituents: The methoxyethyl group in C₁₀H₁₃NO₄ likely increases solubility due to its polar nature, though this comes at the expense of reduced molecular weight and lipophilicity .
Heterocycle Core Variations
- Pyridine vs. Pyridazine : The pyridazine analog (C₁₂H₉ClN₂O₃) replaces the pyridine nitrogen with an additional adjacent nitrogen atom, altering electronic distribution and hydrogen-bonding capacity. Pyridazines often exhibit distinct biological activity profiles compared to pyridines .
Molecular Weight Trends
The target compound (271.32 g/mol) is heavier than analogs like the methoxyethyl derivative (211.22 g/mol) and the minimal-substitution 1-methyl analog (153.14 g/mol). This suggests that the 4-isopropylphenyl group contributes significantly to molecular size, which may influence binding affinity in biological targets .
Notes on Evidence Limitations
- Pyridazine derivatives (e.g., C₁₂H₉ClN₂O₃) warrant separate investigation due to fundamental differences in heterocycle chemistry .
Biological Activity
1-(4-Isopropylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid (CAS: 477868-27-2) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H17NO3
- Molecular Weight : 271.3 g/mol
- Structure : The compound features a pyridine ring substituted with an isopropylphenyl group and a carboxylic acid functionality.
Antioxidant Potential
Research indicates that compounds similar to 1-(4-Isopropylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid exhibit significant antioxidant activity. For example, derivatives of pyridinecarboxylic acids have been shown to scavenge free radicals and reduce oxidative stress in various biological systems .
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of key enzymes involved in metabolic pathways:
- Angiotensin-Converting Enzyme (ACE) : A study noted that modifications to similar pyridine derivatives resulted in potent ACE inhibitors, with IC50 values significantly lower than those of standard drugs . This suggests potential applications in treating hypertension.
Neuroprotective Effects
In silico studies have highlighted the potential of pyridine derivatives in neurodegenerative disease models. The ability of these compounds to interact with neurotrophic factors and modulate signaling pathways suggests they could offer neuroprotective benefits .
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antioxidant activity | Showed significant free radical scavenging ability comparable to established antioxidants. |
| Study 2 | Investigate ACE inhibition | Identified as a potent ACE inhibitor with an IC50 value of 0.07 µM, indicating strong potential for cardiovascular applications. |
| Study 3 | Neuroprotective effects | Demonstrated protective effects against oxidative stress in neuronal cell cultures, suggesting therapeutic potential for neurodegenerative diseases. |
The mechanisms by which 1-(4-Isopropylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid exerts its biological effects are likely multifaceted:
- Antioxidant Action : By neutralizing reactive oxygen species (ROS), it may prevent cellular damage.
- Enzyme Modulation : Inhibition of ACE can lead to reduced angiotensin II levels, promoting vasodilation and lowering blood pressure.
- Neuroprotective Pathways : Interaction with neurotrophic factors may enhance neuronal survival and function.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Isopropylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid?
- Methodology : The compound’s pyridine core can be synthesized via Mo(CO)₆-mediated rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates, as demonstrated for structurally similar 4-oxo-1,4-dihydropyridine-3-carboxylates . For functionalization at the 1- and 6-positions, condensation reactions with 4-isopropylphenyl precursors and methylating agents under palladium/copper catalysis are recommended, analogous to methods used for oxazolo-pyridine derivatives .
- Critical Parameters : Catalyst purity (>98%), solvent selection (DMF or toluene), and reaction temperature (80–120°C) significantly impact yield.
Q. How can researchers characterize the compound’s purity and structural integrity?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., isopropylphenyl and methyl groups). For example, the 4-oxo group typically appears as a singlet near δ 170 ppm in ¹³C NMR .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities (<0.5% threshold) .
- X-ray Crystallography : Resolve stereochemical ambiguities; similar dihydroquinoline derivatives have been analyzed using synchrotron radiation .
Q. What safety protocols are critical during handling and storage?
- Guidelines :
- PPE : Gloves, goggles, and lab coats are mandatory due to potential irritant properties (as per precautionary codes P201 and P202 in related compounds) .
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the 4-oxo group .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound?
- Case Study : Discrepancies in NMR shifts (e.g., unexpected splitting of the methyl group signal) may arise from conformational isomerism or residual solvents. Use deuterated DMSO for solubility and variable-temperature NMR to distinguish dynamic effects . For ambiguous mass spectrometry peaks (e.g., [M+H]+ vs. adducts), employ high-resolution ESI-MS (resolution >30,000) and isotopic pattern analysis .
Q. What strategies validate structure-activity relationships (SAR) for biological applications?
- Methodology :
- Functional Group Replacement : Compare bioactivity of analogs (e.g., replacing isopropylphenyl with nitro- or amino-substituted aryl groups) to assess electronic/hydrophobic effects .
- Enzymatic Assays : Test inhibition of bacterial DNA gyrase (IC₅₀) or mammalian topoisomerases, as seen in related quinolone derivatives .
Q. How can researchers address solubility challenges in pharmacological studies?
- Solutions :
- Co-solvent Systems : Use PEG-400 or cyclodextrins (10–20% w/v) to enhance aqueous solubility without destabilizing the 4-oxo group .
- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) for in vivo studies, followed by enzymatic hydrolysis .
Q. What analytical techniques differentiate diastereomers or degradation products?
- Advanced Methods :
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve stereoisomers .
- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV-A), and acidic/basic conditions to identify degradation pathways (e.g., decarboxylation or ring-opening) .
Q. How can computational modeling guide the optimization of this compound?
- Approaches :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
